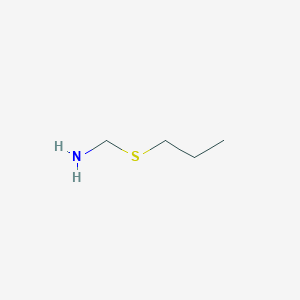

1-(Propylsulfanyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90428-54-9 |

|---|---|

Molecular Formula |

C4H11NS |

Molecular Weight |

105.20 g/mol |

IUPAC Name |

propylsulfanylmethanamine |

InChI |

InChI=1S/C4H11NS/c1-2-3-6-4-5/h2-5H2,1H3 |

InChI Key |

CBNALFFWRNOLQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCN |

Origin of Product |

United States |

Synthesis Pathways and Methodologies for 1 Propylsulfanyl Methanamine and Its Structural Analogues

Direct Synthetic Routes

Direct synthetic routes aim to form the core aminomethyl thioether structure in a single key step from readily available starting materials. These methods often involve the simultaneous formation of the C-N and C-S bonds to the central methylene (B1212753) carbon.

Strategies Involving Amination Reactions

Amination reactions are a cornerstone of amine synthesis. In the context of 1-(propylsulfanyl)methanamine, this can be envisioned through reactions that introduce the amino group to a propylthiomethyl precursor. A prominent example of a direct, one-pot synthesis is the Mannich condensation. This reaction involves an amine, a non-enolizable aldehyde like formaldehyde (B43269), and an active hydrogen-containing compound, which in this case would be a thiol.

The synthesis of aminomethoxy derivatives of 1-propylsulfanyl hexane (B92381) has been successfully achieved through a Mannich condensation of 1-propanethiol, formaldehyde, and various secondary amines. researchgate.net This demonstrates a direct pathway where the thiol, aldehyde, and amine combine to form the N,S-acetal structure. While this specific example uses secondary amines, the principle can be extended to primary amines or ammonia (B1221849) to yield primary α-amino thioethers.

Another direct approach involves the reductive amination of an α-thioketone or α-thioaldehyde. This method transforms a carbonyl group adjacent to the sulfur atom into an amine. For instance, the reductive amination of an α-keto acid with ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a known method for producing α-amino acids. libretexts.orglibretexts.org A similar strategy could be applied to a hypothetical propylthio-acetaldehyde to yield this compound.

Approaches Utilizing Organosulfur Precursors

Organosulfur compounds, particularly thiols, are key starting materials for synthesizing α-amino thioethers. The high nucleophilicity of the sulfur atom in a thiol, such as 1-propanethiol, makes it an excellent candidate for addition reactions.

One of the most effective methods involves the addition of thiols to imines or N-acyl imines. organic-chemistry.orgacs.org This reaction directly forms the N,S-acetal linkage. The process can be catalyzed by acids, with chiral phosphoric acids being used to achieve high enantioselectivity for the synthesis of chiral N,S-acetals. organic-chemistry.orgscilit.com While many examples focus on N-acyl imines, the fundamental reaction of a thiol adding across a C=N bond is a direct route to the desired scaffold. rsc.org The reaction proceeds by the nucleophilic attack of the thiol on the electrophilic imine carbon.

The following table summarizes representative conditions for the addition of thiols to imines, a key reaction in this category.

| Catalyst | Amine/Imine Type | Thiol Type | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Aromatic N-Acyl Imines | Aromatic & Aliphatic | Toluene | Up to 95% | Up to 99% | organic-chemistry.org |

| Thiourea-Ammonium Salt | N-Boc Imines | Aromatic & Aliphatic | Toluene/Water | Up to 99% | Up to 93% | acs.org |

| Porcine Pancreatic Lipase | N-Boc Imines | Aromatic & Aliphatic | Not Specified | High | Not Applicable | rsc.org |

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods involve the synthesis of a key intermediate which is then converted to the final product in a subsequent step. These multi-step pathways offer flexibility and control over the final structure.

Imine Formation and Subsequent Reduction Pathways

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. acsgcipr.orgmasterorganicchemistry.com This two-step process, often performed in one pot, involves the initial formation of an imine or enamine from an aldehyde/ketone and an amine, followed by its reduction to the corresponding amine. acsgcipr.org

To synthesize this compound via this pathway, one could start with an aldehyde precursor containing the propylsulfanyl group, such as propylthioacetaldehyde. Reaction of this aldehyde with ammonia would form an intermediate imine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reducing agents have the advantage of being able to reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can be used for the reduction step. acsgcipr.org

Alkylation of Amines

The alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. masterorganicchemistry.com However, direct alkylation of ammonia or primary amines often leads to over-alkylation, producing a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

Despite this challenge, a controlled synthesis of this compound could be achieved by reacting a suitable precursor like 1-(chloromethyl)propyl sulfide (B99878) with an amine source. Using a large excess of ammonia can favor the formation of the primary amine. A more controlled approach is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. Reacting 1-(chloromethyl)propyl sulfide with potassium phthalimide would yield an N-substituted phthalimide, which can then be hydrolyzed or hydrazinolyzed to release the desired primary amine. cdnsciencepub.com This method effectively prevents over-alkylation.

The synthesis of secondary and tertiary amines via N-alkylation is generally more straightforward. organic-chemistry.orgchemrxiv.org For instance, reacting a primary amine with an appropriate alkyl halide can yield a secondary amine. Cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution is a broad and versatile strategy for amine synthesis. This can involve either the amine acting as the nucleophile or the introduction of the amino group via a surrogate that attacks an electrophile.

A key strategy applicable to this compound involves the nucleophilic attack of a propanethiolate salt on an aminomethyl synthon. For example, sodium propanethiolate could react with an N-protected chloromethylamine, such as N-(chloromethyl)phthalimide. This Sₙ2 reaction would displace the chloride to form N-((propylsulfanyl)methyl)phthalimide. Subsequent removal of the phthalimide protecting group, typically via hydrazinolysis, would afford the target primary amine, this compound. cdnsciencepub.com This approach is analogous to the Gabriel synthesis mentioned previously but introduces the sulfur nucleophile to an amino-containing electrophile.

Conversely, an amine can act as the nucleophile, displacing a leaving group from a sulfur-containing substrate. nih.gov The reaction of an amine with a chloromethyl aryl sulfide is a known transformation. acs.org For the synthesis of this compound, this would involve reacting ammonia with 1-(chloromethyl)propyl sulfide. As discussed, controlling the reaction to prevent over-alkylation is a primary challenge. masterorganicchemistry.com The use of specific catalysts or reaction conditions can improve selectivity for the desired mono-alkylated product. organic-chemistry.orggoogle.com

The following table outlines various nucleophilic substitution strategies for the synthesis of amines, adaptable for producing this compound and its analogs.

| Electrophile | Nucleophile | Key Features | Reference |

| α-Bromo Carboxylic Acid | Ammonia (large excess) | Hell–Volhard–Zelinskii bromination followed by Sₙ2 amination. | libretexts.org |

| Alkyl Halide (e.g., 1-(chloromethyl)propyl sulfide) | Potassium Phthalimide | Gabriel synthesis to prevent over-alkylation. | cdnsciencepub.com |

| N-(chloromethyl)phthalimide | Sodium Propanethiolate | Introduces the thioether via nucleophilic attack. | cdnsciencepub.com |

| Benzylic Halide Analog | Various Amines | Forms pseudobenzylic amines under mild conditions. | nih.gov |

Reaction Chemistry and Mechanistic Studies of 1 Propylsulfanyl Methanamine

Reactivity of the Amine Functionality

The primary amine group is a key reactive center, characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons. This allows it to participate in a variety of bond-forming reactions.

The primary amine of 1-(Propylsulfanyl)methanamine is nucleophilic and can react with electrophilic alkylating agents, such as alkyl halides, to form new carbon-nitrogen bonds. The fundamental mechanism is a bimolecular nucleophilic substitution (SN2) reaction. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can produce tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies can be employed. Modern catalytic methods, such as N-alkylation using alcohols through a "hydrogen borrowing" mechanism, offer a greener and more controlled alternative to traditional methods. whiterose.ac.uk This process involves the temporary oxidation of an alcohol to a carbonyl compound, which then forms an imine with the amine, followed by reduction to the desired alkylated amine. whiterose.ac.uk

| Alkylating Agent | Expected Product | Reaction Type |

| Methyl Iodide (CH₃I) | N-Methyl-1-(propylsulfanyl)methanamine | SN2 Alkylation |

| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-1-(propylsulfanyl)methanamine | SN2 Alkylation |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-1-(propylsulfanyl)methanamine | SN2 Alkylation |

| Ethanol (CH₃CH₂OH) | N-Ethyl-1-(propylsulfanyl)methanamine | Catalytic Hydrogen Borrowing |

This table presents expected products from the alkylation of this compound based on general amine reactivity.

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of amine chemistry and typically proceeds under mild, often acid-catalyzed, conditions. libretexts.org

The mechanism involves a two-step sequence:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. khanacademy.org

Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination of a water molecule is the driving force for the reaction and is generally facilitated by acid catalysis, which converts the hydroxyl group into a better leaving group (-OH₂⁺). masterorganicchemistry.comlibretexts.org

The pH of the reaction medium must be carefully controlled; it is typically optimal around pH 5. libretexts.org If the conditions are too acidic, the amine becomes protonated and non-nucleophilic, halting the initial step. libretexts.org

| Carbonyl Compound | Resulting Imine Product |

| Formaldehyde (B43269) (H₂C=O) | N-(Methylidene)-1-(propylsulfanyl)methanamine |

| Acetone ((CH₃)₂C=O) | N-(Propan-2-ylidene)-1-(propylsulfanyl)methanamine |

| Benzaldehyde (C₆H₅CHO) | N-Benzylidene-1-(propylsulfanyl)methanamine |

This table illustrates the expected imine products from the condensation of this compound with various carbonyl compounds.

The amine functionality can be oxidized under various conditions. evitachem.com While strong oxidizing agents can lead to nitroso or nitro derivatives, milder and more controlled oxidation pathways are synthetically more useful. smolecule.com A significant reaction is the oxidation of primary amines to imines. researchgate.net This can be achieved using catalytic systems and an oxidant, often molecular oxygen from the air, providing a green chemical process. researchgate.net For instance, gold nanoparticles (AuNPs) supported on graphite (B72142) have been shown to effectively catalyze the aerobic oxidation of benzylic amines to their corresponding imines. researchgate.net Similarly, copper(II) acetate (B1210297) has been used to control the selective aerobic oxidation of amine derivatives to form imines. researchgate.net

Reactivity of the Propylsulfanyl Moiety

The propylsulfanyl group (CH₃CH₂CH₂-S-), a thioether or sulfide (B99878), possesses its own distinct reactivity centered on the sulfur atom, which is characteristic of organosulfur compounds. wikipedia.org

Thioethers are an important class of organosulfur compounds. wikipedia.org The sulfur atom in the propylsulfanyl group has two lone pairs of electrons, making it nucleophilic. It is more nucleophilic than its oxygen analog (an ether) due to the greater polarizability of sulfur. This nucleophilicity allows it to react with various electrophiles. For instance, thioethers can be alkylated at the sulfur atom to form sulfonium (B1226848) salts. The propylsulfanyl group is generally considered to be electron-donating, which can influence the reactivity of other parts of the molecule. scbt.com The presence of the nearby amine group can potentially modulate the reactivity of the sulfur center through intramolecular interactions or by influencing the local electronic environment. acs.org

A primary reaction of the sulfanyl (B85325) (thioether) moiety is its oxidation. This oxidation typically proceeds in a stepwise manner, first to a sulfoxide (B87167) and then, upon further oxidation, to a sulfone. jchemrev.comresearchgate.net This transformation is synthetically valuable as sulfoxides and sulfones are important functional groups in medicinal and materials chemistry. cdmf.org.br

R-S-R' (Sulfide) → R-S(O)-R' (Sulfoxide) → R-S(O)₂-R' (Sulfone)

A wide variety of oxidizing agents can accomplish this conversion, and the final product often depends on the strength of the oxidant and the stoichiometry used. jchemrev.com

Selective Oxidation to Sulfoxide: Reagents such as sodium metaperiodate (NaIO₄) or a single equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are often used to stop the oxidation at the sulfoxide stage. jchemrev.comnih.gov Ammonium persulfate has also been successfully used for the selective oxidation of sulfides containing multiple functionalities to sulfoxides in aqueous conditions. nih.gov

Oxidation to Sulfone: Stronger oxidizing conditions, such as using an excess of hydrogen peroxide (H₂O₂), often with a catalyst like tantalum carbide or niobium carbide, or reagents like Oxone® (potassium peroxymonosulfate), will typically lead to the full oxidation to the sulfone. nih.govorganic-chemistry.org The oxidation of a sulfide to a sulfone can also be accomplished using m-CPBA, often with more than two equivalents or at higher temperatures. nih.gov

The synthesis of (5-(Propylsulfonyl)thiazol-2-yl)methanamine, a structurally related compound, confirms the feasibility of converting the propylsulfanyl group to a propylsulfonyl group within a molecule also containing a methanamine moiety. nih.gov

| Oxidizing System | Typical Product | Reference |

| H₂O₂ / Niobium Carbide catalyst | Sulfone | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.) | Sulfoxide | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) (>2 eq.) | Sulfone | nih.gov |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | nih.gov |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Sulfoxide | nih.gov |

| Sodium Periodate (NaIO₄) | Sulfoxide | nih.gov |

This table summarizes common oxidizing agents for the conversion of sulfides and their typical selectivity towards either sulfoxides or sulfones, based on findings for analogous compounds.

Mechanistic Investigations of Key Reactions

Mechanistic studies clarify the step-by-step pathways of a reaction, including the structures of any intermediates and transition states. For a molecule like this compound, key reactions would include N-alkylation, oxidation of the sulfur atom, and reactions involving the α-carbon atoms.

The outcome of chemical reactions involving this compound is determined by the interplay between kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (i.e., via the pathway with the lowest activation energy), while thermodynamic control favors the most stable product. wikipedia.orglibretexts.org These conditions are often influenced by factors like temperature, reaction time, and the nature of the reagents. pressbooks.pubudel.edu

Kinetic vs. Thermodynamic Products: In many reactions, the initially formed kinetic product can rearrange to a more stable thermodynamic product if the reaction is reversible. udel.edu For instance, in the alkylation of an amine, N-alkylation is typically both kinetically and thermodynamically favored over C-alkylation. However, in reactions involving the thioether group, oxidation to a sulfoxide is the initial kinetic product, which can be further oxidized to a sulfone under more forcing conditions.

Activation Energy (Ea): This is the minimum energy required to initiate a chemical reaction. unacademy.comfiveable.me Reactions with lower activation energies proceed more rapidly. For example, the reaction of aliphatic amines with ozone has been shown to be rapid, with species-specific second-order rate constants for neutral parent amines ranging from 9.3 × 10⁴ to 2.2 × 10⁶ M⁻¹ s⁻¹. researchgate.net The oxidation of thioether groups can also be very fast; the reaction of a model thioether with NaOCl showed complete consumption within 10 milliseconds, indicating a low activation barrier. acs.org In contrast, the activation energy for the oxidation of a thioether by hydrogen peroxide is much higher, resulting in a significantly slower reaction. acs.org Computational studies on the α-alkylation of tertiary amines have calculated activation energy barriers (ΔG‡) in the range of 28.2 kcal/mol. acs.org

Reaction Enthalpy (ΔH): This represents the net change in heat during a reaction. Exothermic reactions release heat (negative ΔH) and are generally thermodynamically favorable. The oxidation of sulfur-containing groups is typically highly exothermic. For instance, the reaction of a thiol structure with oxygen releases approximately 146.70 kJ/mol, while the oxidation of a thioether to a sulfoxide can release around 248.09 kJ/mol. cdnsciencepub.com

The following table provides hypothetical thermodynamic and kinetic data for representative reactions of simple amines and thioethers, illustrating the principles that would apply to this compound.

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Control |

| N-Alkylation | Primary Amine + Alkyl Halide | Secondary Amine | Moderate (e.g., 37 kcal/mol) researchgate.net | Typically Exothermic | Kinetic/Thermo |

| Thioether Oxidation | Thioether + H₂O₂ | Sulfoxide | High | Exothermic | Kinetic |

| Thioether Oxidation | Thioether + NaOCl | Sulfoxide | Low | Highly Exothermic cdnsciencepub.com | Kinetic |

| Sulfoxide Oxidation | Sulfoxide + Oxidant | Sulfone | Moderate to High | Exothermic | Thermodynamic |

Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are invaluable tools for elucidating reaction mechanisms by quantifying the effect of substituents on reaction rates. numberanalytics.comresearchgate.net

Applicability of Hammett and Taft Equations: The Hammett equation is used to study electronic effects (inductive and resonance) in aromatic systems. scribd.com Since this compound is an aliphatic compound, the standard Hammett equation is not directly applicable. Instead, the Taft equation is employed, which extends the LFER concept to aliphatic systems by separating polar (inductive) effects (σ) from steric effects (Es). wikipedia.orgemerginginvestigators.org The Taft equation is expressed as: log(k/k₀) = ρσ* + δEs wikipedia.orgdalalinstitute.com Here, ρ* measures the reaction's sensitivity to polar effects, and δ measures its sensitivity to steric effects. dalalinstitute.com

Transition State Analysis: This involves studying the high-energy, transient species that exists at the peak of the reaction energy profile. unacademy.comwikipedia.org The structure of the transition state provides deep insight into the reaction mechanism. For example, a reaction's sensitivity to substituent effects, as measured by ρ* in the Taft equation, reflects the change in charge distribution between the ground state and the transition state. scribd.com

A negative ρ* value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state (e.g., in an SN1-like reaction).

A positive ρ* value indicates acceleration by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state (e.g., in a nucleophilic attack). scribd.com

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful modern tool for mapping potential energy surfaces and calculating the structures and energies of transition states. rsc.orgnih.govpeerj.compeerj.com Such studies can predict activation energies and elucidate reaction mechanisms at a molecular level. ibm.com For example, DFT studies on amine reactions have clarified the role of solvent molecules in stabilizing transition states and have shown that amine bases can override conventional reaction pathways by enabling alternative, lower-energy transition states. nih.govpeerj.com

To illustrate how a Taft analysis would be applied, consider a hypothetical reaction series based on the N-alkylation of substituted methanamines. The data below demonstrates how rate constants (k) would change with different substituents (R) on the sulfur atom, and how a plot of log(k/k₀) versus σ* would yield the reaction constant ρ*.

| Substituent (R in R-S-CH₂NH₂) | Taft Polar Constant (σ*) | Hypothetical Rate Constant (k) (x 10⁻⁴ M⁻¹s⁻¹) | log(k/k₀) |

| Methyl (CH₃) (Reference) | 0.00 | 1.50 | 0.00 |

| Ethyl (CH₃CH₂) | -0.10 | 1.85 | 0.09 |

| Propyl (CH₃CH₂CH₂) (Target) | -0.12 | 1.95 | 0.11 |

| Isopropyl ((CH₃)₂CH) | -0.19 | 2.30 | 0.19 |

In this hypothetical case, a plot of log(k/k₀) vs. σ* would yield a straight line with a negative slope (ρ* < 0). This would imply that the transition state has a developing positive charge on or near the nitrogen atom, and the reaction is accelerated by the electron-donating nature of the alkyl groups.

Derivatization and Chemical Modification Strategies for Enhanced Analysis and Utility

Derivatization for Chromatographic Analysis (GC, HPLC)

Chromatographic techniques like GC and HPLC are primary tools for the separation and quantification of organic compounds. However, the direct analysis of polar and low-volatility compounds such as primary amines can be challenging. libretexts.orgsigmaaldrich.com Derivatization converts these molecules into less polar, more volatile, and more thermally stable derivatives, leading to improved peak shape, better resolution, and enhanced sensitivity. libretexts.orgnih.govthermofisher.com

Silylation is one of the most prevalent derivatization methods for GC analysis, where an active hydrogen atom in the primary amine group of 1-(Propylsulfanyl)methanamine is replaced by a trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group. libretexts.org This process effectively reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability. chemcoplus.co.jp

The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Primary amines, such as the one in this compound, are more readily derivatized than secondary amines. sigmaaldrich.com A variety of silylating reagents are available, each with different reactivities and applications.

Common Silylating Reagents:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used TMS donor. It is often used with a catalyst like trimethylchlorosilane (TMCS) for derivatizing compounds that are difficult to silylate. sigmaaldrich.comiu.edu

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly effective reagent for derivatizing amino acids and other polar compounds. Its by-products are very volatile, which simplifies the resulting chromatogram. thermofisher.com

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA): This reagent introduces a tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are significantly more stable (approximately 10,000 times) to hydrolysis than their TMS counterparts, which is advantageous during sample preparation. chemcoplus.co.jp They also provide characteristic fragments in mass spectrometry, aiding in structural identification. chemcoplus.co.jp

Table 1: Comparison of Common Silylating Reagents for Amine Derivatization

| Reagent | Acronym | Derivative Group | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Powerful TMS donor; often used with a TMCS catalyst for hindered amines. sigmaaldrich.comiu.edu |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms highly volatile by-products, leading to cleaner chromatograms. thermofisher.com |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MBDSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms very stable derivatives; useful for GC-MS due to characteristic fragmentation (M+-57). chemcoplus.co.jp |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst with other silylating agents rather than as a primary reagent. chemcoplus.co.jp |

Alkylation and Esterification Methods

Alkylation involves replacing an active hydrogen on the primary amine of this compound with an alkyl or arylalkyl group. This derivatization reduces polarity and can improve chromatographic behavior. libretexts.org While esterification specifically refers to the reaction with carboxylic acids, the broader category of alkylation is highly relevant for amines.

Reductive Amination: A primary amine can be selectively dialkylated using a perfluorinated aldehyde reagent in the presence of a mild reductant. acs.org This method can introduce fluorous tags, which are useful for selective separation. acs.org

N-Alkylation with Alcohols: In a process known as borrowing hydrogen, alcohols can serve as alkylating agents for amines in the presence of suitable catalysts, offering an environmentally benign pathway to secondary or tertiary amines. rsc.org

Thioether Modification: The thioether group in this compound can also undergo alkylation to form sulfonium (B1226848) ions. This reaction is often reversible and has been explored extensively in peptide and protein chemistry. escholarship.orgacs.org

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a common alkylation strategy. libretexts.org While this compound lacks a carboxylic acid group, the principles of alkylation are central to modifying its amine functionality.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. When a primary amine like that in this compound is acylated, the resulting compound is an amide. This transformation decreases the basicity and polarity of the amine, reduces nonspecific adsorption, and improves thermal stability and chromatographic performance. nih.gov Acylated derivatives are often more stable than their silylated counterparts. libretexts.orgnih.gov

Common Acylating Reagents:

Anhydrides: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA) react with primary amines to form stable amide derivatives. nih.goviu.edu The use of fluorinated anhydrides is particularly advantageous as it enhances the sensitivity of detection using an electron capture detector (ECD) in GC. libretexts.org

Acetyl Chloride: This common and inexpensive reagent can be used for the acetylation of primary amines, yielding stable amide derivatives. researchgate.net

N-Hydroxysuccinimide (NHS) Esters: These reagents are effective for the acylation of primary amines. While they can also react with other functional groups, conditions can be optimized for selective amidation. acs.org

The primary amine of this compound can readily react with a carbonyl compound (an aldehyde or a ketone) to form a Schiff base, also known as an imine. iitk.ac.inwjpsonline.com This condensation reaction is reversible and typically catalyzed by acid or base. wjpsonline.com

The formation of a Schiff base introduces a C=N double bond and attaches the R-groups from the carbonyl compound to the nitrogen atom. iitk.ac.in This derivatization is widely used in various syntheses and can be employed to modify the amine for analytical purposes. bohrium.commdpi.com Aromatic aldehydes are often used as reagents because the resulting conjugated Schiff bases are more stable. wjpsonline.com

While oxime formation primarily involves the reaction of hydroxylamine (B1172632) with aldehydes or ketones, it is a relevant derivatization for carbonyl-containing compounds. ddtjournal.com For this compound, the focus remains on the reactivity of its primary amine to form Schiff bases.

Derivatization for Spectroscopic Characterization

For analytical methods that rely on spectroscopy, such as HPLC with UV or fluorescence detection, derivatization is used to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the analyte molecule. thermofisher.com Since aliphatic amines like this compound lack significant UV absorption or fluorescence, this step is crucial for achieving high sensitivity. google.com

Introducing Chromophores/Fluorophores: Reagents like benzoyl chloride can be used to introduce a phenyl group, which is useful for UV detection. libretexts.org Other reagents, such as dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used to create highly fluorescent derivatives of primary amines, enabling their detection at very low concentrations. nih.govthermofisher.com Naphthalene-2,3-dicarboxaldehyde (NDA) can also be used to form fluorescent isoindole derivatives. researchgate.net

Mass Spectrometry (MS): Derivatization is also beneficial for MS analysis. Silylation, for instance, can lead to characteristic fragmentation patterns that aid in structure elucidation. libretexts.org Acylation with fluorinated reagents can provide additional mass for easier detection and structural information. libretexts.org For the thioether group, specific derivatization reagents have been developed for analysis by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). acs.org Peptide mapping techniques under non-reducing conditions can also be employed to characterize and quantify thioether modifications. nih.gov

Strategies for Modifying Polarity and Volatility

A primary goal of derivatization for chromatographic analysis is the strategic modification of a molecule's polarity and volatility. nih.gov For this compound, which is a relatively polar and non-volatile compound, these modifications are essential for successful GC analysis and can improve retention characteristics in HPLC.

Increasing Volatility for GC: Silylation, acylation, and alkylation all serve to replace the polar N-H bond of the primary amine with a less polar, non-hydrogen-bonding group. libretexts.orgchemcoplus.co.jp This transformation reduces intermolecular forces, making the derivative more volatile and amenable to analysis in the gas phase. sigmaaldrich.com

Modifying Retention in HPLC: In reversed-phase HPLC, where separation is based on hydrophobicity, derivatization can be used to increase the retention of polar compounds. libretexts.org By adding a larger, nonpolar group to this compound, its affinity for the nonpolar stationary phase is increased. Conversely, in hydrophilic interaction liquid chromatography (HILIC), derivatization can be used to tune the polarity for optimal separation of very polar compounds. nih.govnih.gov

Stationary Phase Modification: An alternative to derivatizing the analyte is to modify the stationary phase. For the analysis of basic compounds like amines, amine-functionalized or other basic stationary phases can be used to prevent the strong interactions with acidic silica (B1680970) surfaces that lead to poor peak shape and recovery. biotage.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Propylsulfanyl)methanamine, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity of the atoms and the chemical environment of the protons and carbons.

In the absence of experimentally acquired spectra, predicted NMR data serves as a valuable tool for structural verification. nmrdb.orgcaspre.canmrdb.orguniv-tlse3.frcheminfo.orgcheminfo.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The splitting pattern of these signals, due to spin-spin coupling with neighboring protons, provides further structural information, following the n+1 rule in many cases. dundee.ac.uk However, it's important to note that protons on the nitrogen atom (NH₂) may exhibit broad signals and their coupling to adjacent protons can sometimes be absent due to rapid chemical exchange. chemicalbook.com

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-NH₂ | 2.8 - 3.0 | Singlet/Triplet | 2H |

| -S-CH₂- | 2.5 - 2.7 | Triplet | 2H |

| -CH₂-CH₃ | 1.5 - 1.7 | Sextet | 2H |

| -NH₂ | 1.1 - 2.0 (variable, broad) | Singlet | 2H |

| -CH₃ | 0.9 - 1.1 | Triplet | 3H |

| Data is based on predictive models and may vary from experimental values. nmrdb.orgdrugbank.com |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-NH₂ | 40 - 45 |

| -S-CH₂- | 34 - 38 |

| -CH₂-CH₃ | 22 - 26 |

| -CH₃ | 13 - 16 |

| Data is based on predictive models and may vary from experimental values. caspre.canmrdb.orgdrugbank.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. uni-saarland.delibretexts.org The analysis of these fragments helps in piecing together the structure of the original molecule.

For this compound (C₄H₁₁NS), the expected monoisotopic mass is approximately 105.06 Da. The mass spectrum would show a peak corresponding to the molecular ion, and other significant peaks resulting from the characteristic cleavage of the molecule.

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment Ion |

| 105 | [CH₃CH₂CH₂SCH₂NH₂]⁺· (Molecular Ion) |

| 75 | [CH₂CH₂SCH₂NH₂]⁺· |

| 61 | [CH₂SNH₂]⁺ |

| 47 | [CH₂S]⁺· |

| 44 | [CH₂NH₂]⁺ |

| Data is based on predictive models and common fragmentation patterns of thioethers and amines. arxiv.orggithub.com |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence. guidechem.com

Chromatographic Techniques for Separation and Purity Assessment (GC, HPLC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques, though they may present challenges due to the polar nature of the amine group. helsinki.fithermofisher.com

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. Due to the polarity and potential for hydrogen bonding of the primary amine group, direct analysis of this compound by GC can lead to poor peak shape (tailing) and low reproducibility. vt.edubre.com To overcome these issues, derivatization is often employed. This process involves chemically modifying the amine group to make it less polar and more volatile. gdut.edu.cnresearchgate.net Common derivatizing agents for amines include acylating, silylating, or carbamate-forming reagents.

Typical GC Conditions (for derivatized amine)

| Parameter | Condition |

| Column | Non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) |

| Injector Temperature | 250 - 290 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Derivatization | Often required (e.g., acylation, silylation) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC is a common approach. springernature.comacs.org Similar to GC, derivatization can be used to enhance detection, especially when using a UV-Vis or fluorescence detector, as the native molecule lacks a strong chromophore. dundee.ac.uk

Typical HPLC Conditions

| Parameter | Condition |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detector | UV-Vis (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

| Derivatization | Optional, for enhanced detection (e.g., with dansyl chloride, o-phthalaldehyde) acs.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (Ab Initio) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, specifically ab initio methods, are performed "from first principles," relying on the fundamental laws of quantum mechanics to describe the electronic structure of a molecule. numberanalytics.comresearchgate.net These calculations provide highly accurate results for molecular properties and reactivity, especially for small to medium-sized molecules. numberanalytics.com For 1-(Propylsulfanyl)methanamine, these calculations can elucidate properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

The insights from these calculations are crucial for predicting the molecule's reactivity. numberanalytics.com For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Ab initio methods can also be employed to study reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation barriers, offering a detailed view of its chemical behavior. numberanalytics.com Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for studying reactions in complex environments, such as in the active site of an enzyme. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules over time, MD provides detailed information about conformational changes and flexibility. nih.govbiorxiv.org For this compound, MD simulations can reveal the accessible conformations and the transitions between them.

The accuracy of MD simulations is heavily dependent on the force field used to describe the interactions between atoms. ethz.ch Therefore, proper parametrization is crucial for obtaining meaningful results. arxiv.orgarxiv.org Simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how the surroundings influence conformational preferences.

| Simulation Parameter | Typical Value/Condition | Purpose in Conformational Analysis |

| Force Field | GROMOS, AMBER, CHARMM | To define the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | To simulate the effect of an aqueous environment. |

| Temperature | 300 K (Physiological) | To study conformational dynamics under relevant conditions. |

| Simulation Time | Nanoseconds to Microseconds | To ensure adequate sampling of conformational space. |

| Ensemble | NVT, NPT | To maintain constant temperature and/or pressure. |

Docking and Ligand-Receptor Interaction Modeling (Methodological Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. researchgate.net

The process involves two main steps: sampling of the conformational space of the ligand and scoring the generated poses. nih.gov The sampling algorithm explores different orientations and conformations of the ligand within the receptor's binding site. The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.gov

Key interactions that stabilize a ligand-receptor complex include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For this compound, the primary amine group can act as a hydrogen bond donor, while the sulfur atom can participate in various non-covalent interactions. The propyl chain contributes to hydrophobic interactions.

The results of docking studies can guide the design of more potent and selective ligands. universiteitleiden.nlualberta.ca It is important to note that docking provides a static picture of the interaction. To study the dynamic nature of the binding process, molecular dynamics simulations of the ligand-receptor complex are often performed. researchgate.net

Force Field Development and Parametrization for Simulations

A force field is a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms in molecular mechanics and molecular dynamics simulations. ethz.chunipd.it The accuracy of these simulations is directly tied to the quality of the force field parameters. ethz.ch

For a molecule like this compound, the force field would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). While general-purpose force fields like AMBER, CHARMM, and GROMOS are widely used, their parameters may not be optimized for all molecules, especially those containing less common functional groups. ethz.chuq.edu.au

The development and parametrization of a force field for a specific molecule or class of molecules often involve fitting the parameters to reproduce experimental data or high-level quantum mechanical calculations. arxiv.orgnih.gov For primary amines, for example, new parameter sets have been developed to better reproduce properties like dielectric constants and liquid densities. arxiv.orgarxiv.org The process can be complex, especially for capturing subtle electronic effects.

Role in Organic Synthesis and As Synthetic Building Blocks

Utilization in the Construction of Complex Molecular Architectures

The bifunctional nature of 1-(Propylsulfanyl)methanamine makes it a prime candidate for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds. The primary amine group serves as a potent nucleophile, while the sulfur atom of the thioether can also participate in various reactions, including oxidation and acting as a nucleophile under certain conditions.

One of the key applications of such a scaffold is in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. acs.orgnih.gov The presence of both a nucleophilic nitrogen and a sulfur atom allows for the sequential formation of C-N and C-S bonds, or for the participation in cycloaddition and condensation reactions to form various heterocyclic rings. For instance, it can be envisioned as a precursor in the synthesis of thiazolidine (B150603) derivatives or other sulfur and nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds and pharmaceuticals. nih.gov

The general reactivity of α-aminosulfides, the class of compounds to which this compound belongs, allows them to react with a variety of electrophiles. The amine can react with carbonyl compounds to form imines, which can then undergo further transformations. libretexts.orgscienceinfo.comchemistrysteps.com The thioether moiety can be involved in Pummerer-type rearrangements or act as a directing group in certain metal-catalyzed reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Reactant | Resulting Heterocycle | Reaction Type |

| Dicarbonyl Compound | Substituted Pyrrole or Thiazine | Condensation/Cyclization |

| α,β-Unsaturated Carbonyl | Michael Adduct, potential for cyclization | Michael Addition |

| Isothiocyanate | Thiourea derivative, precursor to thiazoles | Nucleophilic Addition |

Intermediacy in Multi-Step Synthetic Sequences

In many synthetic pathways, this compound is likely to exist as a transient intermediate that is generated in situ and consumed in a subsequent step. libretexts.org This is a common strategy in multi-step synthesis to avoid the isolation of potentially unstable or reactive compounds.

A common method for the in situ generation of α-aminosulfides is the aminomethylation of thiols. researchgate.net In this context, propanethiol could react with formaldehyde (B43269) and ammonia (B1221849) (or a protected form of ammonia) to form this compound. This intermediate can then be trapped by an electrophile present in the reaction mixture to construct a more elaborate molecule. This approach is highly efficient as it combines several transformations into a single pot.

The synthetic utility of such an intermediate is exemplified in Mannich-type reactions, where an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid react to form a β-amino carbonyl compound. researchgate.net If a thiol is used instead of a carbon acid, an α-aminosulfide can be formed. This species can then be a precursor for the formation of imines, which are versatile intermediates in their own right, participating in reactions like reductions to form amines or additions of organometallic reagents. libretexts.orgscienceinfo.comchemistrysteps.comorganic-chemistry.org

Table 2: Exemplary Multi-Step Sequence Involving this compound as an Intermediate

| Step | Reactants | Intermediate/Product | Purpose of Step |

| 1 | Propanethiol, Formaldehyde, Ammonia | This compound (in situ) | Formation of the key intermediate |

| 2 | Ketone | N-(propylthiomethyl)imine | Imine formation |

| 3 | Grignard Reagent | α-Substituted amine | Carbon-carbon bond formation |

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of compounds like this compound can drive the development of new synthetic methods. The quest for more efficient and atom-economical reactions often leads chemists to explore the potential of multifunctional building blocks. The ability of this compound to participate in cascade reactions is a significant area of interest for methodology development. acs.orgnih.govrsc.orgresearchgate.net

For example, the development of novel catalytic systems that can selectively activate either the amine or the thioether moiety would open up new avenues for asymmetric synthesis and the construction of enantiomerically pure compounds. The sulfur atom can coordinate to transition metals, potentially influencing the stereochemical outcome of reactions at or near the amine group.

Furthermore, the concept of using such a simple molecule to introduce both a sulfur and a nitrogen functionality in a single step is attractive for the synthesis of compound libraries for drug discovery. The development of robust and general methods for the generation and reaction of this compound and its derivatives could lead to more efficient syntheses of complex target molecules. This includes the design of novel multicomponent reactions where propanethiol, an amine source, and an electrophile are combined in one pot to rapidly build molecular complexity. acs.org

Future Research Directions and Emerging Trends

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical and pharmaceutical industries. jddhs.com The goal is to create processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy. jddhs.comresearchgate.net For a compound like 1-(Propylsulfanyl)methanamine, future research in greener synthesis is likely to concentrate on several key strategies.

One major focus is the use of renewable starting materials and biocatalysis. jddhs.com Researchers are exploring the use of bio-based feedstocks to replace traditional petroleum-derived precursors. jddhs.com Biocatalysis, employing enzymes or whole-cell systems, offers a promising alternative to conventional chemical synthesis. For instance, the use of yeast as a biocatalyst has been successfully applied in the synthesis of other pharmaceutical intermediates to replace hazardous reagents like chromium oxide and reduce solvent waste significantly. epa.gov The development of a biocatalytic route for this compound could offer high selectivity under mild reaction conditions, thereby reducing energy consumption and by-product formation.

Another critical area is the adoption of alternative solvents and reaction conditions. jddhs.com Traditional organic solvents often pose environmental and health risks. Research into green solvents, such as water, supercritical fluids (like CO₂), and bio-based solvents, is gaining traction as they offer a much lower environmental impact. jddhs.com Furthermore, solvent-free reaction conditions and energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis are being explored to accelerate reactions and reduce energy usage. nih.gov These methods could simplify manufacturing processes and enable novel reactions with minimal waste. nih.gov

The following table outlines potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Waste Prevention | Designing synthetic routes with high atom economy to incorporate most of the starting materials into the final product. researchgate.net | Reduced generation of chemical waste and lower disposal costs. |

| Safer Chemicals | Using and generating substances with little to no toxicity to human health and the environment. jddhs.com | Improved safety for researchers and manufacturing personnel; reduced environmental contamination. |

| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with greener alternatives like water, bio-solvents, or supercritical CO₂. jddhs.com | Lower environmental footprint, reduced health risks, and potential for improved reaction efficiency. jddhs.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources instead of depletable fossil fuels. jddhs.com | Increased sustainability and reduced dependence on petrochemicals. |

| Catalysis | Employing highly selective catalytic reagents (including biocatalysts) over stoichiometric reagents. jddhs.com | Minimized waste, lower energy requirements, and increased reaction efficiency. jddhs.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave irradiation. nih.gov | Reduced energy consumption and lower operational costs. |

Software tools designed for cheminformatics are also emerging to aid in designing more sustainable synthetic routes by identifying greener alternatives and avoiding hazardous reagents. synthiaonline.com

Exploration of Novel Reaction Catalysis

Catalysis is a fundamental pillar of green chemistry, enabling efficient chemical transformations that would otherwise be difficult or wasteful. jddhs.com For the synthesis of thioethers like this compound, transition-metal-catalyzed cross-coupling reactions are a common and powerful strategy. thieme-connect.dethieme-connect.com Future research will likely focus on discovering and optimizing novel catalysts to improve efficiency, expand substrate scope, and lower costs.

A significant trend is the move away from precious metal catalysts like palladium towards more abundant and less toxic base metals such as copper, nickel, and iron. acsgcipr.org While palladium catalysts are highly effective for C–S cross-coupling, there is a strong drive to develop systems based on more sustainable metals. thieme-connect.deacsgcipr.org Copper-catalyzed Ullmann-type couplings, for example, have been known for a long time but often required harsh conditions. thieme-connect.com Recent research has focused on developing new ligands, such as oxalic diamides, that allow these copper-catalyzed reactions to proceed under milder temperatures. thieme-connect.com Similarly, nickel and iron-based catalysts are being investigated for dehydrative thioetherification, presenting a greener alternative to traditional methods. chemrevlett.com

Another area of exploration is the development of catalysts for novel reaction types. For instance, rhodium-catalyzed hydrothiolation of alkenes has been shown to produce functionalized thioethers with high regioselectivity, which can be controlled by the choice of bidentate ligand. thieme-connect.com This approach could provide a direct and atom-economical route to compounds like this compound. The development of intermetallic compounds as catalysts also shows promise, as the unique electronic properties and synergistic effects between different metals can enhance catalytic activity and selectivity in reactions like hydrogenation. mdpi.com

The table below summarizes emerging catalytic systems relevant to the synthesis of thioether amines.

| Catalyst Type | Metal Center | Reaction Type | Advantages & Research Focus |

| Precious Metal Catalysts | Palladium (Pd), Rhodium (Rh) | Cross-coupling, Hydrothiolation | High efficiency and selectivity. thieme-connect.dethieme-connect.com Future work aims at lower catalyst loadings and milder conditions. |

| Base Metal Catalysts | Copper (Cu), Nickel (Ni), Iron (Fe) | Cross-coupling, Dehydrative Thioetherification | More abundant, lower cost, and less toxic than precious metals. acsgcipr.orgchemrevlett.com Research focuses on designing effective ligands to improve activity and stability. thieme-connect.com |

| Bimetallic/Intermetallic Catalysts | e.g., Pt-In, Ni-Ga | Hydrogenation, Dehydrogenation | Synergistic effects enhance activity and selectivity. mdpi.com Exploration for C-S bond formation is a potential future direction. |

| Biocatalysts | Enzymes | Asymmetric synthesis | High selectivity under mild conditions, environmentally friendly. epa.gov Identifying suitable enzymes for thioether amine synthesis is a key challenge. |

The ultimate goal is the rational design of novel catalysts. rsc.org This requires a deep understanding of reaction mechanisms, which can be achieved through a combination of experimental studies and computational modeling. nih.gov

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is revolutionizing chemical research. nih.gov This integrated approach allows for a deeper understanding of molecular structures, properties, and reaction mechanisms, which in turn accelerates the discovery and optimization of new chemical entities and processes. numberanalytics.com For this compound, combining these techniques offers a powerful strategy for future research.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict molecular properties and elucidate reaction pathways. mdpi.comresearchgate.net For example, DFT calculations can be used to study the electronic structure of thioether-amine ligands and their metal complexes, providing insights into their stability and catalytic activity. researchgate.net Such studies can explain experimental observations, such as why certain catalyst-ligand combinations lead to higher yields or selectivities. researchgate.net By modeling transition states and reaction intermediates, researchers can gain a detailed picture of the reaction mechanism, which is crucial for designing more efficient catalysts or reaction conditions. nih.gov

The integration of computational design with high-throughput experimental screening can significantly accelerate the discovery process. nih.gov Computational models can be used to screen large virtual libraries of potential catalysts or reactants, identifying promising candidates for experimental testing. numberanalytics.com This pre-screening reduces the number of experiments required, saving time and resources. rsc.org Subsequently, experimental data can be used to refine and improve the predictive power of the computational models in an iterative loop. nih.gov This approach has been successfully used to discover novel catalysts for other important reactions, such as ammonia (B1221849) synthesis. rsc.org

The following table highlights the roles of different computational and experimental techniques in the study of thioether amines.

| Technique | Type | Application in Thioether Amine Research |

| Density Functional Theory (DFT) | Computational | Predict electronic structure, reaction energies, and transition states. mdpi.com Elucidate reaction mechanisms. nih.gov |

| Molecular Dynamics (MD) | Computational | Simulate the dynamic behavior of molecules and their interactions with solvents or on catalyst surfaces. |

| Machine Learning (ML) | Computational | Analyze large datasets to predict reaction outcomes, identify patterns, and accelerate catalyst discovery. rsc.orgnumberanalytics.com |

| NMR Spectroscopy | Experimental | Confirm molecular structure and purity post-synthesis. mdpi.com |

| X-ray Crystallography | Experimental | Determine the precise three-dimensional structure of molecules and catalyst complexes. researchgate.net |

| High-Throughput Screening | Experimental | Rapidly test the activity of large numbers of potential catalysts or reaction conditions. nih.gov |

| Reaction Progress Kinetic Analysis (RPKA) | Experimental | Provide detailed insights into the reaction mechanism and the role of different components. nih.gov |

As computational power grows and algorithms become more sophisticated, the integration of these advanced techniques will play an ever-more-critical role in guiding the future development and application of this compound and related compounds. numberanalytics.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.